[(1R,2R)-2-Azaniumylcyclohexyl]azanium;(2S,3S)-2,3-dihydroxybutanedioate [(1R,2R)-2-Azaniumylcyclohexyl]azanium;(2S,3S)-2,3-dihydroxybutanedioate
Brand Name: Vulcanchem
CAS No.: 116407-32-0
VCID: VC0183068
InChI: InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m10/s1
SMILES: C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C10H20N2O6
Molecular Weight: 264.28 g/mol

[(1R,2R)-2-Azaniumylcyclohexyl]azanium;(2S,3S)-2,3-dihydroxybutanedioate

CAS No.: 116407-32-0

Main Products

VCID: VC0183068

Molecular Formula: C10H20N2O6

Molecular Weight: 264.28 g/mol

[(1R,2R)-2-Azaniumylcyclohexyl]azanium;(2S,3S)-2,3-dihydroxybutanedioate - 116407-32-0

CAS No. 116407-32-0
Product Name [(1R,2R)-2-Azaniumylcyclohexyl]azanium;(2S,3S)-2,3-dihydroxybutanedioate
Molecular Formula C10H20N2O6
Molecular Weight 264.28 g/mol
IUPAC Name (1R,2R)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid
Standard InChI InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m10/s1
Standard InChIKey GDOTUTAQOJUZOF-JWCLOVTGSA-N
Isomeric SMILES C1CC[C@H]([C@@H](C1)[NH3+])[NH3+].[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O
SMILES C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES C1CCC(C(C1)[NH3+])[NH3+].C(C(C(=O)[O-])O)(C(=O)[O-])O
PubChem Compound 11161366
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator